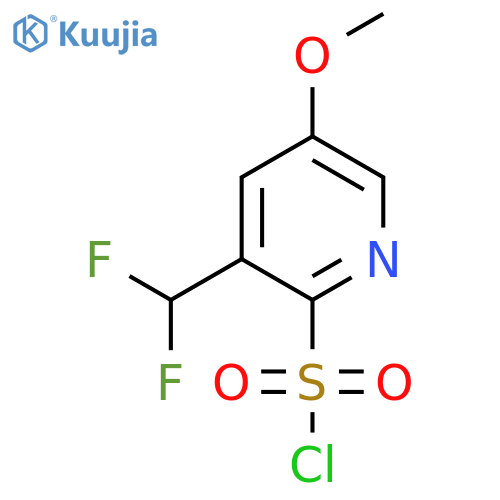

Cas no 1806805-01-5 (3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride)

1806805-01-5 structure

商品名:3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride

CAS番号:1806805-01-5

MF:C7H6ClF2NO3S

メガワット:257.642246723175

CID:4846399

3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride

-

- インチ: 1S/C7H6ClF2NO3S/c1-14-4-2-5(6(9)10)7(11-3-4)15(8,12)13/h2-3,6H,1H3

- InChIKey: GPNLLOHOAFBTLG-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C(C(F)F)=CC(=CN=1)OC)(=O)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 306

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 64.599

3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029078177-1g |

3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride |

1806805-01-5 | 97% | 1g |

$1,490.00 | 2022-03-31 | |

| Alichem | A029078177-250mg |

3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride |

1806805-01-5 | 97% | 250mg |

$475.20 | 2022-03-31 | |

| Alichem | A029078177-500mg |

3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride |

1806805-01-5 | 97% | 500mg |

$831.30 | 2022-03-31 |

3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

1806805-01-5 (3-(Difluoromethyl)-5-methoxypyridine-2-sulfonyl chloride) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量